Phenanthridine, 6-butyl-1,2,3,4,7,8,9,10-octahydro-
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Overview
Description
Phenanthridine, 6-butyl-1,2,3,4,7,8,9,10-octahydro- is a derivative of phenanthridine, a class of compounds known for their diverse biological activities and applications in various fields such as pharmacology and materials science . This compound is characterized by its unique structure, which includes a butyl group and an octahydro-phenanthridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenanthridine derivatives typically involves cyclization reactions. One common method is the metal-free cyclization of 2-isocyanobiaryls, which has been extensively studied due to its efficiency and mild reaction conditions . For instance, the synthesis of 6-alkyl phenanthridines can be achieved under metal-free conditions using tert-butyl peroxybenzoate as the sole oxidant .
Industrial Production Methods
Industrial production of phenanthridine derivatives often involves large-scale cyclization reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Phenanthridine, 6-butyl-1,2,3,4,7,8,9,10-octahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as tert-butyl peroxybenzoate.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the phenanthridine ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: tert-butyl peroxybenzoate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions include various substituted phenanthridines, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Phenanthridine, 6-butyl-1,2,3,4,7,8,9,10-octahydro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its cytotoxic properties and potential use in cancer therapy.
Industry: Utilized in the development of materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of phenanthridine derivatives often involves interaction with DNA, leading to inhibition of DNA synthesis and function . This can result in cytotoxic effects, making these compounds potential candidates for anticancer drugs. The molecular targets include DNA topoisomerases and other enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Phenanthridine, 6-butyl-1,2,3,4,7,8,9,10-octahydro- can be compared with other phenanthridine derivatives such as:
1,2,3,4,8,9,10,11-octahydrobenzo[j]phenanthridine-7,12-diones: Known for their antimycobacterial activity.
1,2,3,4,7,8,9,10-octahydro-1,10-phenanthroline: Used in coordination chemistry and as ligands in catalysis.
These compounds share a similar core structure but differ in their substituents and specific applications, highlighting the versatility and uniqueness of phenanthridine derivatives.
Properties
CAS No. |
62615-01-4 |
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Molecular Formula |
C17H25N |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
6-butyl-1,2,3,4,7,8,9,10-octahydrophenanthridine |
InChI |
InChI=1S/C17H25N/c1-2-3-11-16-14-9-5-4-8-13(14)15-10-6-7-12-17(15)18-16/h2-12H2,1H3 |
InChI Key |
QGSGSMKOJCDOIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C2CCCCC2=C3CCCCC3=N1 |
Origin of Product |
United States |
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